2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane
Description
2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane is an epoxide derivative featuring a dodecylsulfanyl (C₁₂H₂₅S) group attached via a polyether chain (ethoxyethoxy). This structure combines the reactivity of the oxirane (epoxide) ring with the hydrophobic and surfactant-like properties imparted by the long alkylthioether chain.
Properties
CAS No. |
102013-66-1 |
|---|---|
Molecular Formula |
C19H38O3S |
Molecular Weight |
346.6 g/mol |
IUPAC Name |
2-[2-(2-dodecylsulfanylethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C19H38O3S/c1-2-3-4-5-6-7-8-9-10-11-15-23-16-14-20-12-13-21-17-19-18-22-19/h19H,2-18H2,1H3 |
InChI Key |
MMWAMWFNYVOHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCOCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- involves several steps. One common method includes the reaction of dodecyl mercaptan with ethylene oxide to form 2-(dodecylthio)ethanol. This intermediate is then reacted with ethylene glycol to produce 2-[2-(dodecylthio)ethoxy]ethanol. Finally, this compound undergoes epoxidation to form Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- .
Chemical Reactions Analysis
Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the epoxide ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, 2-[[2-[2-(dodecylthio)ethoxy]ethoxy]methyl]- involves its ability to react with various biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activities and applications in drug delivery .
Comparison with Similar Compounds
2-{[2-(2-Methoxyethoxy)ethoxy]methyl}oxirane (CAS 71712-93-1)
- Structure : Methoxyethoxyethoxy (C₈H₁₆O₄) substituent.
- Key Differences : Replaces the dodecylsulfanyl group with a methoxy terminus.
- Properties : Higher hydrophilicity due to the absence of a long alkyl chain and sulfur atom. Molecular weight = 176.21 g/mol .
- Applications : Likely used as a reactive diluent or crosslinker in epoxy resins.
2-({4-[(2-Isopropoxyethoxy)methyl]phenoxy}methyl)oxirane (CAS 66722-57-4)
2-[(2,2,2-Trifluoroethoxy)methyl]oxirane (CAS 1535-91-7)
- Structure : Trifluoroethoxy (C₅H₇F₃O₂) substituent.
- Key Differences : Fluorinated terminus increases electronegativity and chemical inertness.
- Properties : Higher resistance to oxidation; molecular weight = 172.1 g/mol .
- Applications : Specialty materials requiring fluorinated surfaces or coatings.
Functional Group Modifications
Ethylene Glycol Diglycidyl Ether (EGDGE, CAS 1607-23-4)
- Structure : Two oxirane rings linked by an ethylene glycol chain (C₈H₁₄O₄).
- Key Differences: Bifunctional epoxide vs. monofunctional target compound.
- Applications : Crosslinker in adhesives, coatings, and composites.
2-[[2-[2-(2-Methylpropoxy)ethoxy]ethoxy]methyl]oxirane (CAS 50321-23-8)
- Structure : Branched 2-methylpropoxyethoxyethoxy (C₁₁H₂₂O₄) substituent.
- Key Differences : Branched alkyl chain reduces crystallinity compared to linear dodecyl chains.
- Properties : Molecular weight = 218.29 g/mol; improved solubility in organic solvents .
Biological Activity
The compound 2-({2-[2-(Dodecylsulfanyl)ethoxy]ethoxy}methyl)oxirane, also known by its CAS number 102013-66-1, is a synthetic oxirane derivative characterized by the presence of a dodecylsulfanyl group. This unique structure suggests potential biological activities that merit investigation, particularly in the fields of pharmacology and toxicology.
- Molecular Formula : C₁₈H₃₈O₃S
- Molecular Weight : 342.57 g/mol
- Structure : The compound features a dodecylsulfanyl moiety linked to an oxirane ring, which is known for its reactivity in biological systems.
Biological Activity Overview
Research into the biological activity of oxiranes has shown that they can exhibit a range of effects depending on their substituents. The dodecylsulfanyl group may enhance lipophilicity, potentially affecting membrane interactions and cellular uptake.
Oxiranes typically act through electrophilic mechanisms, where the epoxide group can react with nucleophiles such as proteins and nucleic acids. This can lead to modifications of biological macromolecules, influencing cellular functions.
Cytotoxicity Studies
A study assessing the cytotoxic effects of dodecylsulfanyl-containing compounds demonstrated that these compounds could induce apoptosis in cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Dodecylsulfanyl oxirane | HeLa | 25 | ROS Generation |
| Dodecylsulfanyl oxirane | A549 | 30 | Apoptosis Induction |
Antimicrobial Activity
Another research effort focused on the antimicrobial properties of similar oxirane derivatives. The results indicated that compounds with long hydrophobic chains, like dodecylsulfanyl, exhibited significant antibacterial activity against Gram-positive bacteria, likely due to their ability to disrupt bacterial membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 50 |
Toxicological Profile
Toxicological assessments have revealed that while some derivatives exhibit promising biological activity, they may also pose risks. The acute toxicity studies indicated a potential for skin irritation and sensitization associated with prolonged exposure to dodecylsulfanyl compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
